Ethyl 3,4-Dibromo-5-fluorobenzoate
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Overview
Description
Ethyl 3,4-Dibromo-5-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 are replaced by bromine atoms, and the hydrogen atom at position 5 is replaced by a fluorine atom. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-Dibromo-5-fluorobenzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 5-fluorobenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-Dibromo-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form Ethyl 3,4-dibromo-5-fluorobenzyl alcohol.
Oxidation Reactions: Oxidation can lead to the formation of Ethyl 3,4-dibromo-5-fluorobenzoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include Ethyl 3,4-diamino-5-fluorobenzoate or Ethyl 3,4-dithiobenzoate.
Reduction Reactions: The major product is Ethyl 3,4-dibromo-5-fluorobenzyl alcohol.
Oxidation Reactions: The major product is Ethyl 3,4-dibromo-5-fluorobenzoic acid.
Scientific Research Applications
Ethyl 3,4-Dibromo-5-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,4-Dibromo-5-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3,4-Dibromo-5-fluorobenzoate can be compared with other similar compounds such as:
Ethyl 3-bromo-5-fluorobenzoate: This compound has only one bromine atom and may exhibit different reactivity and properties.
Ethyl 3,4-dibromobenzoate: Lacks the fluorine atom, which can affect its chemical behavior and applications.
Ethyl 3,4-difluorobenzoate: Contains two fluorine atoms instead of bromine, leading to different chemical and biological properties.
Properties
CAS No. |
1160574-69-5 |
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Molecular Formula |
C9H7Br2FO2 |
Molecular Weight |
325.96 g/mol |
IUPAC Name |
ethyl 3,4-dibromo-5-fluorobenzoate |
InChI |
InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3 |
InChI Key |
QQHFPRFYZUWPON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)Br)F |
Origin of Product |
United States |
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